molecular formula C30H29N5O4 B15109476 N-benzyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-benzyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B15109476
M. Wt: 523.6 g/mol
InChI Key: WQMOTWROTJUYMM-UHFFFAOYSA-N
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Description

N-benzyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex heterocyclic amide characterized by a triazatricyclo[8.4.0.03,8]tetradeca-pentaene core. Its structure features:

  • A benzyl group at the N-position.
  • A 3,4-dimethoxyphenethyl substituent at the 7-position.
  • An imino group at the 6-position and a methyl group at the 11-position.
  • A carboxamide moiety at the 5-position.

Properties

Molecular Formula

C30H29N5O4

Molecular Weight

523.6 g/mol

IUPAC Name

N-benzyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C30H29N5O4/c1-19-8-7-14-35-27(19)33-28-23(30(35)37)17-22(29(36)32-18-21-9-5-4-6-10-21)26(31)34(28)15-13-20-11-12-24(38-2)25(16-20)39-3/h4-12,14,16-17,31H,13,15,18H2,1-3H3,(H,32,36)

InChI Key

WQMOTWROTJUYMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC(=C(C=C4)OC)OC)C(=O)NCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

N-benzyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other complex organic compounds.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Researchers may investigate its potential therapeutic effects, such as its ability to modulate specific biological pathways.

    Industry: It could be used in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

N-(7-Butyl-5-cyano-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-3,4-dimethoxybenzamide (CAS: 847917-30-0)

Structural Differences :

  • Substituents : The butyl group at the 7-position replaces the 3,4-dimethoxyphenethyl chain in the target compound.
  • Functional Groups: A cyano group is present at the 5-position instead of a carboxamide. Implications:
  • The cyano group may alter electronic properties, affecting hydrogen-bonding interactions compared to the carboxamide .

N-(Benzyloxy)-4-(trifluoromethyl)benzamide

Structural Differences :

  • Core Structure : Lacks the triazatricyclo core, featuring a simpler benzamide backbone.
  • Substituents : A trifluoromethyl group at the 4-position and a benzyloxy group at the N-position.
    Implications :
  • The trifluoromethyl group is strongly electron-withdrawing, which may enhance metabolic stability but reduce π-π stacking interactions compared to the electron-donating 3,4-dimethoxyphenyl group in the target compound.

8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione

Structural Differences :

  • Core Structure : A spiro[4.5]decane system with oxa-aza linkages, contrasting with the fused triazatricyclo system.
  • Substituents: A benzothiazol group and dimethylamino-phenyl moiety. Implications:
  • The benzothiazol group may confer fluorescence or metal-binding properties absent in the target compound.

Data Table: Key Structural and Hypothetical Properties

Compound Name Core Structure Key Substituents Hypothetical LogP* Potential Bioactivity
Target Compound Triazatricyclo[8.4.0.03,8]tetradeca-pentaene 3,4-Dimethoxyphenethyl, imino, carboxamide ~3.5 Anti-inflammatory, antimicrobial
N-(7-Butyl-5-cyano-11-methyl-...-dimethoxybenzamide Triazatricyclo[8.4.0.03,8]tetradeca-pentaene Butyl, cyano ~4.2 Kinase inhibition
N-(Benzyloxy)-4-(trifluoromethyl)benzamide Benzamide Trifluoromethyl, benzyloxy ~2.8 Enzyme inhibition
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane Benzothiazol, dimethylamino-phenyl ~3.0 Anticancer, fluorescence probes

*LogP values estimated using fragment-based methods.

Methodological Considerations for Similarity Assessment

As highlighted in , structural similarity is often quantified using:

  • Tanimoto Coefficient : Measures overlap of molecular fingerprints.
  • Pharmacophore Modeling: Identifies shared interaction motifs (e.g., hydrogen-bond donors, aromatic rings). For the target compound, the triazatricyclo core and carboxamide group are critical pharmacophoric elements, distinguishing it from simpler benzamide derivatives .

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